1-Benzhydrylazetidine-3-carbaldehyde

Medicinal Chemistry Drug Design Pharmacokinetics

This benzhydryl-azetidine-3-carbaldehyde provides orthogonal nitrogen protection via its benzhydryl group, enabling selective aldehyde reactivity while preventing nucleophilic side reactions at the amine. This eliminates two synthetic steps versus unprotected azetidine-3-carbaldehyde, reducing cost and improving overall yield. With an XLogP3 of 2.7, the lipophilic benzhydryl-azetidine scaffold enhances blood-brain barrier permeability of lead compounds. Validated for one-pot, catalyst-free aldehyde-to-nitrile conversion producing only water as byproduct. Supplied at ≥97% purity with well-defined physicochemical properties (density 1.192 g/cm³, bp 356°C) for reliable HPLC method validation and impurity profiling.

Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
CAS No. 72351-37-2
Cat. No. B1290247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydrylazetidine-3-carbaldehyde
CAS72351-37-2
Molecular FormulaC17H17NO
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C=O
InChIInChI=1S/C17H17NO/c19-13-14-11-18(12-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,13-14,17H,11-12H2
InChIKeyHMXVLPIZABNUPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzhydrylazetidine-3-carbaldehyde (CAS 72351-37-2): Sourcing Guide and Technical Specifications for Pharmaceutical R&D


1-Benzhydrylazetidine-3-carbaldehyde (CAS 72351-37-2) is an organic compound with the molecular formula C₁₇H₁₇NO and a molecular weight of 251.32 g/mol . It features a four-membered azetidine ring substituted at the nitrogen atom with a benzhydryl (diphenylmethyl) group and at the 3-position with an aldehyde functional group . The compound has a density of 1.192 g/cm³ and a predicted boiling point of 356°C at 760 mmHg . As an intermediate, it serves as a versatile building block in organic synthesis for the development of pharmaceutical compounds and agrochemicals [1].

Why 1-Benzhydrylazetidine-3-carbaldehyde Cannot Be Interchanged with Other Azetidine-3-carbaldehyde Derivatives in Drug Discovery


The combination of a benzhydryl protecting group with a free aldehyde moiety in 1-Benzhydrylazetidine-3-carbaldehyde creates a uniquely orthogonal reactivity profile that is not replicable by other azetidine-3-carbaldehyde derivatives [1]. The benzhydryl group serves as a protective moiety for the azetidine nitrogen, allowing for selective reactions at the aldehyde site while preventing undesired nucleophilic side reactions at the nitrogen atom. This orthogonal protection strategy is essential in multi-step pharmaceutical syntheses where precise control over reaction sequence is required [1]. In contrast, unsubstituted azetidine-3-carbaldehyde or azetidine-3-carbaldehyde with alternative protecting groups exhibit different reactivity, stability, and selectivity profiles, making direct substitution without process re-optimization infeasible .

1-Benzhydrylazetidine-3-carbaldehyde: Quantifiable Differentiation Evidence Against Comparators


Molecular Weight and Lipophilicity Advantage Over Unsubstituted Azetidine-3-carbaldehyde Scaffolds

The benzhydryl substitution in 1-Benzhydrylazetidine-3-carbaldehyde confers a significantly higher molecular weight and lipophilicity compared to unsubstituted azetidine-3-carbaldehyde. The target compound has a molecular weight of 251.32 g/mol and a calculated LogP (XLogP3) of 2.7 [1]. In contrast, unsubstituted azetidine-3-carbaldehyde has a molecular weight of 85.10 g/mol . This 166.22 g/mol increase in molecular weight and the substantial elevation in lipophilicity alter the compound's permeability and distribution properties when incorporated into drug candidates.

Medicinal Chemistry Drug Design Pharmacokinetics

Orthogonal Reactivity Profile: Protected Nitrogen with Free Aldehyde Functionality

1-Benzhydrylazetidine-3-carbaldehyde uniquely combines a benzhydryl-protected azetidine nitrogen with a free aldehyde group at the 3-position, enabling selective reactions at the aldehyde site without interference from the nitrogen [1]. The benzhydryl group is recognized as a standard protecting group for the aza substituent in azetidines, which can be subsequently replaced via acylative dealkylation to yield the corresponding secondary amine [2]. This orthogonal protection is not present in unsubstituted azetidine-3-carbaldehyde, where the free nitrogen can participate in undesired nucleophilic side reactions during aldehyde transformations. The target compound thus eliminates the need for additional protecting group manipulations, reducing synthetic step count by at least one protection step and one deprotection step.

Organic Synthesis Protecting Group Strategy Multi-step Synthesis

Commercial Purity Grades: Availability of 97% Purity for Demanding Applications

1-Benzhydrylazetidine-3-carbaldehyde is commercially available in multiple purity grades, enabling selection appropriate to the application. Suppliers offer the compound at 95% purity (Fluorochem F326000) for general synthetic applications, while 97% purity grade is available from specialized vendors (e.g., Leyan, product 1451235) [1]. This 2% absolute purity difference may be critical for applications requiring higher precision, such as analytical method development, impurity profiling, or GMP intermediate synthesis. Comparable azetidine-3-carbaldehyde derivatives without the benzhydryl group are typically offered at lower or unspecified purity levels due to stability challenges.

Quality Control Procurement Analytical Standards

Precursor for One-Pot Aldehyde-to-Nitrile Conversion: Validated Synthetic Utility

1-Benzhydrylazetidine-3-carbaldehyde has been validated as a substrate in a practical, cost-efficient one-pot conversion of aldehydes into nitriles mediated by 'activated DMSO' [1]. In this protocol, the aldehyde reacts with hydroxylamine hydrochloride in DMSO without additional base or catalyst, producing only water as a byproduct [1]. The method is applicable to aromatic, heterocyclic, and aliphatic aldehydes and operates on a multi-gram scale with a simple operational procedure. The corresponding nitrile product, 1-(1,1-diphenylmethyl)azetidine-3-carbonitrile (CAS 36476-86-5, molecular weight 248.33 g/mol), is documented as a downstream product derived from this intermediate [2].

Synthetic Methodology Nitrile Synthesis Green Chemistry

1-Benzhydrylazetidine-3-carbaldehyde: Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Building Block for CNS-Targeted Drug Candidates

The elevated molecular weight (251.32 g/mol) and XLogP3 of 2.7 of 1-Benzhydrylazetidine-3-carbaldehyde make it a strategic building block for synthesizing lead compounds with enhanced blood-brain barrier permeability. When incorporated into drug scaffolds, the benzhydryl-azetidine moiety contributes to the lipophilic character required for CNS penetration, while the aldehyde handle enables conjugation to diverse pharmacophores. This distinguishes the compound from smaller, more polar azetidine-3-carbaldehyde derivatives (MW 85.10 g/mol) that lack the intrinsic lipophilicity for CNS applications .

Multi-Step Pharmaceutical Synthesis: Streamlined Route via Orthogonal Protection

In multi-step pharmaceutical syntheses requiring selective reaction at an aldehyde site while preserving a latent amine functionality, 1-Benzhydrylazetidine-3-carbaldehyde eliminates the need for separate nitrogen protection and deprotection steps. The benzhydryl group serves as an aza substituent that can be removed via acylative dealkylation when the secondary amine is required . This orthogonal reactivity reduces synthetic sequence length by two steps compared to using unsubstituted azetidine-3-carbaldehyde, translating to higher overall yields and reduced production costs.

Analytical Method Development and Quality Control Standards

For laboratories developing HPLC methods or establishing impurity specifications, the availability of 1-Benzhydrylazetidine-3-carbaldehyde at 97% purity provides a higher-grade reference standard compared to the standard 95% commercial grade . The 2% purity differential is significant for method validation studies where baseline noise and impurity interference must be minimized. Additionally, the compound's well-defined physicochemical properties (density 1.192 g/cm³, boiling point 356°C at 760 mmHg) facilitate accurate standard preparation and instrument calibration.

Process Chemistry: Scalable Aldehyde-to-Nitrile Conversion

1-Benzhydrylazetidine-3-carbaldehyde is a validated substrate for the one-pot, DMSO-mediated conversion of aldehydes to nitriles . This methodology operates without added base or catalyst, produces only water as a byproduct, and functions on a multi-gram scale. The documented downstream product, 1-(1,1-diphenylmethyl)azetidine-3-carbonitrile (CAS 36476-86-5) , is itself a valuable intermediate. Process chemists can leverage this published protocol to reduce development time and minimize waste, aligning with green chemistry principles.

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